3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid
Overview
Description
“3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid” is a chemical compound with the molecular weight of 224.23 . It is also known by its IUPAC name "this compound" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C12H13FO3/c13-11-4-3-9(12(14)15)5-10(11)7-16-6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15)" . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a white to pale cream solid . The melting point ranges from 120.0 to 124.0 °C .Scientific Research Applications
Synthesis of Biologically Active Molecules
3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid and its derivatives, such as 4-fluorobenzoic acid, are utilized in the synthesis of new biologically active molecules. These compounds are known pharmacophores and are instrumental in developing potential antibacterial agents. For instance, 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones have been condensed with 4-fluorobenzoic acid to yield triazinones with significant antibacterial activities (Holla, Bhat, & Shetty, 2003).
Analytical Chemistry and Detection Methods
The compound and its related derivatives are used in analytical chemistry, particularly in developing methods for detecting various substances. For example, 4-fluoro-3-phenoxybenzoic acid, a related compound, is identified as a urinary marker for cyfluthrin exposure. This application is critical in analytical methods for detecting pyrethroid metabolites in human urine samples (Kühn et al., 1996).
Environmental and Microbial Studies
In environmental and microbial studies, derivatives of this compound are used to investigate the transformation of compounds by microbial consortia. For instance, isomeric fluorophenols have been employed to study the transformation of phenol to benzoate by anaerobic, phenol-degrading microorganisms (Genthner, Townsend, & Chapman, 1989).
Development of Antimicrobial Agents
Certain derivatives of this compound are investigated for their antimicrobial properties. Studies on N-ethoxyethylpiperidine derivatives have shown that the introduction of fluorine atoms into the structure enhances the antimicrobial activity of these compounds (Issayeva et al., 2019).
Pharmaceutical Research
In the pharmaceutical domain, fluorinated derivatives of related compounds are synthesized for various applications, such as developing 5-HT1A antagonists. These antagonists, used in the treatment of neurological disorders, leverage the fluorine atoms for enhanced activity and specificity (Lang et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid is currently unknown. This compound is a synthetic intermediate
Biochemical Pathways
It’s worth noting that this compound is an intermediate in the synthesis of the drug roflumilast , which is known to inhibit phosphodiesterase-4 (PDE4) and reduce inflammation in chronic obstructive pulmonary disease (COPD).
Result of Action
It’s known that this compound is used in the synthesis of roflumilast , a drug that has anti-inflammatory effects in the lungs.
Biochemical Analysis
Biochemical Properties
3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of extracellular matrix components, such as collagen. This inhibition is achieved through direct binding to the active sites of these enzymes, preventing substrate access and subsequent catalytic activity. Additionally, this compound can modulate the activity of signaling proteins, such as transforming growth factor-beta (TGF-β), by interfering with their receptor binding and downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In epithelial cells, this compound has been observed to inhibit epithelial-mesenchymal transition (EMT), a process critical for tissue remodeling and fibrosis. By reducing the expression of mesenchymal markers like vimentin and alpha-smooth muscle actin (α-SMA), and increasing the expression of epithelial markers like E-cadherin, this compound helps maintain epithelial integrity . Furthermore, this compound influences cell signaling pathways, such as the TGF-β/Smad pathway, leading to altered gene expression and reduced fibrotic responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding is often facilitated by the cyclopropylmethoxy group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can interfere with protein-protein interactions, such as those between TGF-β and its receptors, thereby modulating downstream signaling pathways . This interference leads to changes in gene expression, particularly those genes involved in fibrosis and extracellular matrix production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. In in vitro studies, the inhibitory effects on EMT and fibrotic markers are sustained over several days of treatment . In in vivo studies, long-term administration of this compound has shown consistent therapeutic effects, including reduced lung inflammation and fibrosis in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fibrotic responses without causing significant adverse effects. At higher doses, some toxic effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also affects its pharmacokinetic properties, including its half-life and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments, enhancing its therapeutic efficacy .
Properties
IUPAC Name |
3-(cyclopropylmethoxymethyl)-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c13-11-4-3-9(12(14)15)5-10(11)7-16-6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOUSMITFYIHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=C(C=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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